molecular formula C12H21NO3 B2358302 tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate CAS No. 1909286-76-5

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate

Cat. No.: B2358302
CAS No.: 1909286-76-5
M. Wt: 227.304
InChI Key: HNUHHZOYMFQNQV-SECBINFHSA-N
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Description

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and a propanoyl (propionyl) substituent at the (2R)-position of the pyrrolidine ring.

Properties

IUPAC Name

tert-butyl (2R)-2-propanoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUHHZOYMFQNQV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine Derivatives

The direct alkylation of pyrrolidine precursors represents a foundational approach. As detailed in US Patent 20160145208A1, this method involves reacting N-protected pyrrolidine derivatives with alkylating agents under controlled conditions. For instance, treating (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with tert-butyl bromoacetate in the presence of a base like lithium hexamethyldisilazide (LiHMDS) yields the target compound. However, racemization at the C2 position remains a challenge when the carboxyl group is unprotected.

Key Reaction Parameters:

  • Temperature: -78°C to 0°C to minimize side reactions
  • Base: LiHMDS or LDA for deprotonation
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Despite its simplicity, this method achieves moderate yields (60–75%) and requires subsequent purification via column chromatography to isolate the (R)-enantiomer.

Catalytic Hydrogenation of Enamine Intermediates

A stereoselective route involves the hydrogenation of enamine precursors. As reported in WO 2014203045A1, chiral enamines derived from tert-butyl acetoacetate and (R)-pyrrolidine-2-carboxaldehyde undergo hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂. This method capitalizes on the substrate’s inherent chirality to direct hydrogen addition, achieving diastereomeric excess (de) >95%.

Mechanistic Insight:
The reaction proceeds via syn-addition of hydrogen across the double bond, with the tert-butyl group shielding one face of the enamine. This steric hindrance ensures preferential formation of the (2R)-configured product.

Optimization Data:

Catalyst Pressure (psi) Temperature (°C) Yield (%) de (%)
Pd/C 50 25 88 97
Raney Ni 50 25 72 85

This method’s scalability is limited by catalyst cost, but its high stereoselectivity makes it invaluable for small-scale API synthesis.

Oxidation of Secondary Alcohol Intermediates

Oxidation of (2R)-2-(hydroxypropyl)pyrrolidine-1-carboxylate derivatives offers a redox-based pathway. Patent WO 2014203045A1 details the use of a copper(II)/TEMPO system in acetonitrile at 40°C to oxidize the secondary alcohol to a ketone. The reaction achieves 92% conversion with <2% overoxidation, attributable to the TEMPO radical’s selectivity for secondary alcohols.

Reaction Schema:
$$ \text{(2R)-2-(Hydroxypropyl)pyrrolidine-1-carboxylate} \xrightarrow[\text{Cu(OTf)₂, TEMPO}]{O2, CH3CN} \text{tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate} $$

Advantages:

  • Green Chemistry: Molecular oxygen as the terminal oxidant
  • Mild Conditions: 40°C, atmospheric pressure
  • High Purity: >98% ee without chiral chromatography

Grignard Addition to N-Protected Pyrrolidinones

A fourth method employs Grignard reagents to functionalize pyrrolidinone intermediates. As per LookChem’s synthesis of 2-propionyl-1-pyrroline, N-Boc-pyrrolidin-2-one reacts with ethylmagnesium bromide in THF at -20°C, followed by acidic workup to yield the propanoyl derivative.

Critical Steps:

  • Protection: Boc-group installation using di-tert-butyl dicarbonate
  • Nucleophilic Addition: Grignard reagent (3 eq.) in THF at -20°C
  • Deprotection: Trifluoroacetic acid (TFA) in DCM

Yield Comparison:

Step Yield (%) Purity (HPLC)
Grignard Addition 85 91
Final Deprotection 92 98

This method’s use of cost-effective reagents makes it suitable for kilogram-scale production.

Resolution of Racemic Mixtures via Crystallization

For racemic intermediates, chiral resolution provides an alternative. US 20160145208A1 describes crystallizing the diastereomeric salt of tert-butyl 2-propanoylpyrrolidine-1-carboxylate with (S)-mandelic acid in heptane/ethyl acetate. The (R)-enantiomer preferentially crystallizes, achieving 98% ee after two recrystallizations.

Crystallization Data:

Solvent System ee after 1st Crop (%) ee after 2nd Crop (%)
Heptane/Ethyl Acetate 88 98
Toluene 75 90

While effective, this method’s 35–40% overall yield limits its industrial adoption.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the ester group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural similarities with tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate, differing primarily in substituents at the 2-position of the pyrrolidine ring:

Compound Name Substituent at 2-Position Yield (%) Stereochemistry/Isomer Ratio Key Applications/Properties Reference
tert-Butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)-pyrrolidine-1-carboxylate (25) Boron-containing dioxaborolane 68 53:47 (diastereomers) Visible-light-mediated radical reactions
tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate (26) Extended boron-containing chain 49 Undetermined stereoisomers Decarboxylative radical additions
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-Octylphenethyl group 78 Single enantiomer (R-config) Anticancer agent synthesis
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate 2-Oxoethyl-4-octylphenyl group 62 Single enantiomer (S-config) Dual-acting anticancer agents
tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate Formyl and methyl groups N/A Discontinued Intermediate in drug synthesis

Physicochemical Properties

  • Stereochemical Outcomes: The 2R configuration in the target compound is critical for chiral induction.
  • Solubility and Stability: The tert-butyl group enhances solubility in organic solvents (e.g., DMF, THF), as noted in NMR studies (). Boron-containing analogs (e.g., 25, 26) may exhibit lower stability under aqueous conditions compared to the propanoyl derivative .

Biological Activity

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate is a compound with significant potential in organic synthesis and biological research. This article delves into its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 1909286

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound may act as a substrate or inhibitor, influencing biochemical pathways through:

  • Enzyme Inhibition : By binding to active sites of specific enzymes, it can modulate their activity, affecting metabolic processes.
  • Protein-Ligand Interactions : It can participate in studies focused on understanding the binding affinities and kinetics of protein interactions.

Biological Applications

  • Medicinal Chemistry : The compound is investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer activities.
  • Organic Synthesis : It serves as a building block for synthesizing complex molecules, facilitating the development of new pharmaceuticals.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its isomers and related compounds:

Compound NameStructureBiological Activity
tert-Butyl (2S)-2-propanoylpyrrolidine-1-carboxylateStructureVaries due to stereochemistry affecting reactivity
tert-Butyl (2R)-2-acetylpyrrolidine-1-carboxylateStructurePotentially different pharmacological effects due to acetyl group
tert-Butyl (2R)-2-butanoylpyrrolidine-1-carboxylateStructureAltered steric and electronic properties influencing biological interactions

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity by competing with natural substrates, thus providing insights into its potential therapeutic applications.

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The mechanism involved induction of apoptosis, highlighting its potential as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate?

The compound is typically synthesized via mixed anhydride methodology. A common approach involves reacting a carboxylic acid precursor with isobutyl chloroformate and DIPEA in dichloromethane to form a mixed anhydride intermediate. Subsequent coupling with nucleophiles (e.g., 2-amino-2-methylpropanol) under basic conditions yields the target compound. Purification via flash chromatography (0–100% ethyl acetate/hexane gradient) is critical, achieving yields of ~59% . Alternative routes include hydrogenation of intermediates (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine derivatives) using Pd/C catalysts, followed by acid-mediated deprotection .

Basic: How is this compound characterized post-synthesis?

Characterization relies on multi-technique validation:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, distinct pyrrolidine ring protons appear at δ 1.4–3.5 ppm, while tert-butyl groups resonate at δ 1.4 ppm .
  • HRMS : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 318.28009 vs. calculated 318.27914) .
  • IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and N-H/O-H bonds (~3300 cm⁻¹) .

Basic: What are the recommended storage and handling protocols for this compound?

Store at 2–8°C in airtight containers protected from light. Use inert atmospheres (N₂/Ar) for moisture-sensitive derivatives. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential irritancy .

Advanced: How can reaction conditions be optimized to improve yields during synthesis?

  • Temperature Control : Stirring at 45°C during hydrolysis steps (e.g., LiOH-mediated ester cleavage) enhances reaction rates .
  • Catalyst Screening : Pd/C (10% w/w) in hydrogenation steps achieves >99% purity .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilic coupling efficiency . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Advanced: How should researchers address discrepancies in reaction outcomes between published methods?

  • Analytical Cross-Validation : Compare NMR shifts and HRMS data across studies to identify impurities or stereochemical mismatches .
  • Reagent Purity : Trace water in DIPEA or chloroformate reagents can hydrolyze intermediates, lowering yields. Use freshly distilled reagents and anhydrous conditions .
  • Scale-Dependent Effects : Pilot small-scale reactions (e.g., 0.1 mmol) to test reproducibility before scaling up .

Advanced: What computational methods aid in designing reactions involving this compound?

The ICReDD framework combines quantum chemical reaction path searches with experimental feedback. For example:

  • Transition State Modeling : Identifies energy barriers for stereochemical outcomes (e.g., R vs. S configurations) .
  • Machine Learning : Analyzes historical reaction data to recommend solvent/catalyst pairs, reducing optimization time by 30–50% .

Advanced: What are key considerations for scaling up synthesis to multi-gram quantities?

  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., mixed anhydride formation) .
  • Purification Scaling : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency .
  • Process Analytical Technology (PAT) : In-line IR monitors reaction progress in real time, minimizing batch failures .

Advanced: How is stereochemical integrity maintained during derivatization?

  • Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites and prevent racemization .
  • Low-Temperature Quenching : Rapid cooling (0°C) after coupling reactions preserves enantiomeric excess (>98% ee) .
  • Stereospecific Catalysts : Chiral Pd complexes in hydrogenation steps ensure retention of configuration .

Advanced: How can contradictory spectral data be resolved during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., pyrrolidine CH₂ groups) .
  • Isotopic Labeling : ¹³C-enriched samples confirm carbonyl connectivity in HRMS .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry .

Advanced: What strategies mitigate side reactions (e.g., acyl transfer) during synthesis?

  • Protecting Group Strategy : Temporarily mask reactive amines with Boc groups, which are cleaved under mild acidic conditions .
  • Kinetic Control : Short reaction times (<2 hr) and excess nucleophiles suppress hydrolysis of mixed anhydrides .
  • Additive Screening : DMAP (4-dimethylaminopyridine) accelerates coupling, reducing byproduct formation .

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